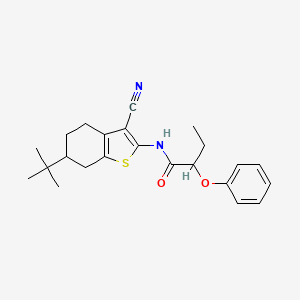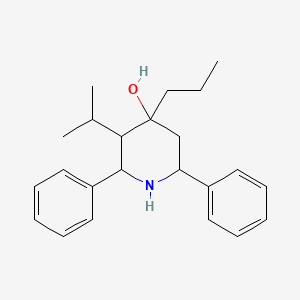
(1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The final product is obtained as a hydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
The industrial production of ABC294640 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
ABC294640 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of ABC294640.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ABC294640, which are studied for their enhanced or modified biological activities .
Scientific Research Applications
ABC294640 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study sphingosine kinase 2 and its role in lipid signaling pathways.
Biology: Investigated for its effects on cell proliferation, migration, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer, particularly in tumors resistant to conventional therapies. .
Industry: Utilized in the development of new drugs targeting sphingosine kinase 2 and related pathways.
Mechanism of Action
ABC294640 exerts its effects by selectively inhibiting sphingosine kinase 2 (SK2), thereby blocking the synthesis of sphingosine 1-phosphate (S1P). S1P is a bioactive lipid that regulates fundamental biological processes such as cell proliferation, migration, immune cell trafficking, and angiogenesis. By inhibiting SK2, ABC294640 disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Opaganib: Another sphingosine kinase 2 inhibitor with similar mechanisms of action.
Fingolimod: A sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Ceramide analogs: Compounds that mimic the structure and function of ceramides, which are involved in cell signaling and apoptosis.
Uniqueness
ABC294640 is unique due to its high selectivity for sphingosine kinase 2 and its oral bioavailability. Unlike other similar compounds, ABC294640 has shown efficacy in a broad range of preclinical cancer models and has entered clinical trials for various indications .
Properties
Molecular Formula |
C23H25ClN2O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(5S,7R)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)/t17-,18+,22?,23? |
InChI Key |
CAOTVXGYTWCKQE-WVKNIADZSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)

![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)


![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)


![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
![N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)
